1,2-Dipentadecylbenzene
Description
Properties
CAS No. |
85578-65-0 |
|---|---|
Molecular Formula |
C36H66 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
1,2-di(pentadecyl)benzene |
InChI |
InChI=1S/C36H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-33-29-30-34-36(35)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32H2,1-2H3 |
InChI Key |
BZKDJNHPAAEOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Mechanistic Insights and Reactivity of 1,2 Dipentadecylbenzene Derivatives
Reaction Pathways in Alkylbenzene Formation
The synthesis of 1,2-dipentadecylbenzene, like other alkylbenzenes, is predominantly achieved through Friedel-Crafts alkylation. mt.comlumenlearning.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). mt.com
The mechanism proceeds in several steps. Initially, the Lewis acid activates the alkyl halide to form a carbocation or a carbocation-like complex, which then acts as the electrophile. libretexts.org The π-electrons of the benzene (B151609) ring attack this electrophile, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. libretexts.org Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the alkylbenzene product. mt.com
However, the synthesis of long-chain alkylbenzenes like 1,2-dipentadecylbenzene via Friedel-Crafts alkylation is not without its challenges. One major limitation is the propensity for carbocation rearrangement. lumenlearning.comlibretexts.orglibretexts.org Primary alkyl halides, which would be required to introduce a straight pentadecyl chain, are prone to hydride or alkyl shifts to form more stable secondary or tertiary carbocations. This can lead to the formation of a mixture of isomers with branched alkyl chains instead of the desired linear substituent. libretexts.orglibretexts.org
Another significant drawback is polyalkylation. lumenlearning.comlibretexts.orglumenlearning.com The introduction of an alkyl group activates the benzene ring, making the product more nucleophilic than the starting material. lumenlearning.comlumenlearning.com This increased reactivity can lead to the addition of multiple alkyl groups to the ring. For the synthesis of a disubstituted benzene like 1,2-dipentadecylbenzene, controlling the stoichiometry and reaction conditions is crucial to favor the desired product over mono- or tri-substituted derivatives.
To circumvent these issues, an alternative approach involves Friedel-Crafts acylation followed by reduction. Acylation introduces a deactivating acyl group, which prevents polyacylation. The resulting ketone can then be reduced to the desired alkyl group, for example, through a Clemmensen or Wolff-Kishner reduction, providing a more controlled route to long-chain alkylbenzenes.
Table 1: Key Aspects of Friedel-Crafts Alkylation for Long-Chain Alkylbenzene Synthesis
| Feature | Description | Relevance to 1,2-Dipentadecylbenzene |
|---|---|---|
| Reaction Type | Electrophilic Aromatic Substitution | Primary method for attaching alkyl chains to a benzene ring. |
| Catalysts | Strong Lewis acids (e.g., AlCl₃, FeCl₃) mt.com | Essential for activating the alkylating agent. |
| Mechanism | Formation of a carbocation electrophile, attack by the aromatic ring, and deprotonation to restore aromaticity. libretexts.org | The fundamental pathway for the reaction. |
| Limitations | Carbocation rearrangement, leading to branched products. lumenlearning.comlibretexts.orglibretexts.org | A significant challenge in obtaining linear pentadecyl chains. |
| Polyalkylation, due to the activating nature of the alkyl group. lumenlearning.comlibretexts.orglumenlearning.com | Requires careful control of reaction conditions to achieve disubstitution. |
Substituent Effects on Aromatic Ring Reactivity in Ortho-Disubstituted Systems
The two pentadecyl groups in 1,2-dipentadecylbenzene have a profound effect on the reactivity of the aromatic ring. Alkyl groups are known to be activating and ortho, para-directing in electrophilic aromatic substitution reactions. wikipedia.orgunizin.org This is due to their electron-donating nature, which increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles. lumenlearning.comvedantu.com
The activating effect of alkyl groups stems from two main factors:
Inductive Effect: Alkyl groups are electron-donating through the sigma bonds, pushing electron density towards the aromatic ring.
Hyperconjugation: The overlap of the C-H sigma bonds of the alkyl group with the π-system of the ring also donates electron density.
In 1,2-dipentadecylbenzene, the presence of two activating alkyl groups makes the ring significantly more reactive than benzene. These groups direct incoming electrophiles to the positions ortho and para to themselves. However, due to the ortho arrangement of the two pentadecyl chains, the directing effects are more complex. The available positions for substitution are positions 3, 4, 5, and 6. Positions 3 and 6 are ortho to one pentadecyl group and meta to the other, while positions 4 and 5 are para to one and meta to the other.
A crucial factor in ortho-disubstituted systems is steric hindrance . fiveable.mefiveable.me The bulky pentadecyl groups can physically block the approach of an electrophile to the positions adjacent to them (positions 3 and 6). jove.com This steric hindrance can significantly influence the regioselectivity of the reaction, often favoring substitution at the less hindered positions (4 and 5). jove.com
Therefore, in an electrophilic aromatic substitution reaction on 1,2-dipentadecylbenzene, a mixture of products is expected, with the substitution at positions 4 and 5 likely being favored over positions 3 and 6 due to reduced steric hindrance. The exact ratio of products would depend on the size of the incoming electrophile and the specific reaction conditions.
Table 2: Influence of Pentadecyl Substituents on Electrophilic Aromatic Substitution
| Effect | Description | Impact on 1,2-Dipentadecylbenzene |
|---|---|---|
| Electronic Effect | Alkyl groups are electron-donating (activating) and ortho, para-directing. wikipedia.orgunizin.org | The benzene ring is highly activated towards electrophilic attack. |
| Steric Effect | The bulky pentadecyl groups create steric hindrance at the positions adjacent to them (positions 3 and 6). fiveable.mefiveable.mejove.com | Substitution is sterically hindered at positions 3 and 6, favoring attack at positions 4 and 5. |
| Regioselectivity | A combination of electronic and steric effects determines the position of the incoming electrophile. | A mixture of isomers is expected, with substitution at positions 4 and 5 likely predominating. |
Intramolecular Cyclization and Rearrangement Processes
The long and flexible pentadecyl chains in 1,2-dipentadecylbenzene can potentially undergo intramolecular reactions under certain conditions. One such possibility is intramolecular cyclization. While not extensively studied for this specific compound, analogous reactions in other long-chain dialkylbenzenes suggest that under conditions promoting carbocation formation on the alkyl chain, cyclization onto the aromatic ring can occur. This would lead to the formation of fused polycyclic systems.
Rearrangement reactions in the context of 1,2-dipentadecylbenzene primarily relate to the potential for the alkyl chains to rearrange during synthesis, as discussed in the context of Friedel-Crafts alkylation. wikipedia.org Once the 1,2-dipentadecylbenzene molecule is formed, the carbon skeleton of the pentadecyl chains is generally stable under normal conditions. However, under harsh conditions, such as high temperatures or in the presence of strong acids, fragmentation or isomerization of the alkyl chains could potentially occur.
Oxidative and Reductive Transformations of Alkylbenzenes
The alkyl side chains of 1,2-dipentadecylbenzene are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). libretexts.orglibretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions, leads to the oxidation of the alkyl chains to carboxylic acid groups. ucalgary.calibretexts.org A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. ucalgary.calibretexts.org In the case of 1,2-dipentadecylbenzene, both pentadecyl groups have benzylic hydrogens and can therefore be oxidized. This reaction would cleave the rest of the alkyl chain, resulting in the formation of phthalic acid (benzene-1,2-dicarboxylic acid). ucalgary.ca This transformation is a classic method for determining the substitution pattern of alkylbenzenes.
The aromatic ring of 1,2-dipentadecylbenzene can be reduced under specific conditions. Catalytic hydrogenation of aromatic rings typically requires harsh conditions, such as high pressure and temperature, and a suitable catalyst like platinum, palladium, or nickel. libretexts.orgyoutube.comyoutube.com Under these conditions, the benzene ring would be reduced to a cyclohexane (B81311) ring, yielding 1,2-dipentadecylcyclohexane. It is possible to selectively reduce an alkene double bond in the presence of an aromatic ring under milder conditions. libretexts.org
Another method for the reduction of aromatic rings is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com This reaction typically reduces the benzene ring to a 1,4-cyclohexadiene. lumenlearning.com The presence of electron-donating alkyl groups influences the regioselectivity of the Birch reduction. masterorganicchemistry.com
Table 3: Summary of Oxidative and Reductive Transformations
| Transformation | Reagents and Conditions | Expected Product from 1,2-Dipentadecylbenzene |
|---|---|---|
| Side-Chain Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄), heat ucalgary.calibretexts.org | Phthalic acid |
| Catalytic Hydrogenation | H₂, high pressure, high temperature, catalyst (Pt, Pd, or Ni) libretexts.orgyoutube.comyoutube.com | 1,2-Dipentadecylcyclohexane |
| Birch Reduction | Na or Li in liquid NH₃, with an alcohol masterorganicchemistry.com | 1,2-Dipentadecyl-1,4-cyclohexadiene |
Computational and Theoretical Investigations of 1,2 Disubstituted Benzenes
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, energy, and properties. blueqat.comrsc.orgscispace.com For ortho-disubstituted benzenes, these calculations are crucial for understanding how the long alkyl chains influence the central aromatic ring and how molecules interact with each other.
The aromaticity of a benzene (B151609) ring is a key determinant of its stability and reactivity. While benzene is the archetypal aromatic compound, the addition of substituents can modulate this property. This influence is known as the substituent effect. libretexts.orgrsc.orgnih.gov Aromaticity is not a single, directly measurable quantity but is instead quantified using various computed indices, including those based on molecular geometry and magnetic properties. nih.gov
Two of the most common indices are:
HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic system (like benzene). acs.orgnih.gov A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov
NICS (Nucleus-Independent Chemical Shift): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A large negative NICS value is indicative of strong aromatic character (a diamagnetic ring current), while positive values suggest anti-aromaticity. acs.orgnih.gov
In the case of 1,2-dipentadecylbenzene, the two pentadecyl groups are classified as weak electron-donating groups. youtube.com Their effect on the aromaticity of the benzene ring is subtle. Quantum chemical calculations on similar ortho-dialkylbenzenes show a slight decrease in aromaticity compared to unsubstituted benzene. researchgate.net The alkyl groups cause minor distortions in the ring's geometry, leading to a HOMA value slightly less than 1. researchgate.net Similarly, the NICS value, while still strongly negative, would be slightly less negative than that of benzene, reflecting a minor perturbation of the π-electron system. nih.gov
| Compound | Substituent Type | Expected HOMA Value | Expected NICS(0) Value (ppm) | Effect on Aromaticity |
|---|---|---|---|---|
| Benzene | None (Reference) | 1.00 | ~ -10 to -12 | Reference Aromatic |
| 1,2-Dialkylbenzene (e.g., 1,2-Dipentadecylbenzene) | Weakly Electron-Donating (Alkyl) | ~ 0.98 - 0.99 | Slightly less negative than Benzene | Slightly Perturbed/Reduced |
| Nitrobenzene | Strongly Electron-Withdrawing | ~ 0.95 | Less negative than Benzene | Significantly Reduced |
This table presents conceptual data based on established chemical principles of substituent effects on aromaticity indices.
Quantifying the weak non-covalent interactions that govern molecular recognition, self-assembly, and conformational preferences is a significant challenge in computational chemistry. The Molecular Tailoring Approach (MTA) is a fragmentation-based method designed to accurately calculate the energies of these subtle interactions. researchgate.netmdpi.com MTA works by breaking a large, computationally expensive molecule into a series of smaller, overlapping fragments. By applying the principles of set theory, the properties of the full molecule can be reconstructed from the properties of the fragments, allowing for the reliable estimation of interaction energies. researchgate.net
For 1,2-dipentadecylbenzene, MTA can be applied to study two critical types of interactions:
Intermolecular Interactions: When two or more molecules of 1,2-dipentadecylbenzene approach each other, they can interact through π-π stacking of their benzene rings and van der Waals forces (dispersion) between their long alkyl chains. MTA can be used to calculate the precise energy of these individual interactions within a dimer or larger molecular cluster, which is crucial for understanding how these molecules might aggregate. nih.gov
Intramolecular Interactions: The two adjacent pentadecyl chains can fold and interact with each other. These intramolecular van der Waals forces can stabilize certain conformations of the molecule over others. mdpi.comnih.gov MTA provides a direct method for calculating the energy of these intramolecular interactions by carefully designing fragments that isolate the interaction of interest. mdpi.com
| Interaction Type | Description | Relevance to 1,2-Dipentadecylbenzene |
|---|---|---|
| Intermolecular π-π Stacking | Attractive, noncovalent interaction between the electron clouds of two aromatic rings. | Governs the aggregation and potential self-assembly of benzene cores. |
| Intermolecular van der Waals | Dispersion forces between the long pentadecyl chains of adjacent molecules. | Contributes significantly to the overall binding energy in molecular aggregates. |
| Intramolecular van der Waals | Dispersion forces between the two pentadecyl chains within the same molecule. | Influences the molecule's conformational preferences and three-dimensional shape. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of electronic structure, molecular modeling and dynamics simulations are used to explore the motion of molecules over time. These techniques are essential for understanding the conformational flexibility and collective behavior of long-chain alkylbenzenes.
The two C15 chains in 1,2-dipentadecylbenzene give the molecule a high degree of flexibility. The molecule is not a rigid, static entity but rather a collection of rapidly interconverting shapes, or conformers, that arise from rotation around the numerous carbon-carbon single bonds. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule.
Molecular dynamics (MD) simulations are a primary tool for this analysis. In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to track the atoms' positions and velocities over time. This generates a trajectory that reveals how the molecule moves, folds, and samples different conformations. acs.orgnih.gov For the pentadecyl chains, the accuracy of the simulation depends heavily on the parameters used to describe the torsional potentials of the C-C bonds, which can be benchmarked against high-level quantum chemical calculations. chemrxiv.org Such simulations can predict whether the alkyl chains are likely to be extended, collapsed upon each other, or adopt some intermediate conformation.
The structure of 1,2-dipentadecylbenzene, with an aromatic 'head' and two long nonpolar 'tails', suggests a capacity for self-assembly, similar to lipids or surfactants. rsc.org Large-scale MD simulations containing many molecules can be used to investigate this behavior. These simulations can predict whether the molecules will remain dispersed or spontaneously organize into larger structures, such as aggregates or layers. nih.gov
The driving forces for this self-assembly are the intermolecular interactions described previously: π-π stacking between the benzene rings and van der Waals forces between the alkyl chains. aps.org Simulations can reveal the preferred orientation of molecules within an aggregate—for example, whether the benzene rings stack together to form a core with the alkyl chains radiating outwards, or if the alkyl chains align side-by-side. These simulations are computationally intensive but provide invaluable insight into the collective behavior and potential material properties of such compounds.
Computational Approaches in Catalyst Design for Alkylbenzene Synthesis
Long-chain alkylbenzenes are typically synthesized via the Friedel-Crafts alkylation of benzene with a corresponding long-chain alkene (e.g., 1-pentadecene). nih.govbeilstein-journals.orgetsu.edu Modern industrial processes increasingly use solid acid catalysts, such as zeolites, to drive this reaction in a more environmentally friendly manner. etsu.edusci-hub.se Computational chemistry plays a vital role in understanding and improving these catalysts. cityu.edu.hk
Density Functional Theory (DFT) is the most common quantum chemical method used to model catalytic systems. Computational approaches are used to address several key aspects of the synthesis:
Modeling Reaction Mechanisms: Researchers can build computational models of the zeolite's active site (typically a Brønsted acid site) and calculate the energy profile of the entire reaction pathway. rsc.org This helps identify the rate-determining step and provides insight into the regioselectivity of the reaction—i.e., why ortho- and para-alkylation are favored over meta-alkylation.
Understanding Shape Selectivity: Zeolites have well-defined microporous structures. sci-hub.se Molecular simulations can be used to study how reactants, intermediates, and products diffuse through these pores. cityu.edu.hkiitm.ac.in This is critical for designing catalysts that favor the formation of specific isomers (e.g., linear vs. branched alkyl chains) by sterically hindering the formation of undesired products.
Predicting Catalyst Deactivation: A major challenge in industrial catalysis is the deactivation of the catalyst over time, often due to the formation of "coke" that blocks the pores and active sites. rsc.org DFT calculations can model the side reactions that lead to coke formation, helping chemists design more robust and longer-lasting catalysts. researchgate.net
| Computational Task | Methodology | Objective in Catalyst Design |
|---|---|---|
| Active Site Modeling | DFT Cluster Models | Understand the electronic structure and acidity of the catalytic site. |
| Reaction Pathway Analysis | DFT Energy Calculations | Determine reaction kinetics, predict product selectivity (regioselectivity), and optimize reaction conditions. |
| Molecular Diffusion Simulation | Molecular Dynamics (MD) | Analyze shape selectivity and design pore structures that favor desired products. |
| Deactivation Mechanism Study | DFT and MD Simulations | Identify pathways for coke formation and design catalysts with improved stability and lifetime. |
Environmental Occurrence, Fate, and Transport Research of Long Chain Alkylbenzenes
Distribution and Environmental Compartmentalization
Linear alkylbenzenes (LABs), a major class of LCABs, are not naturally occurring and their presence in the environment is a direct indicator of anthropogenic contamination. nih.gov They are industrially produced for the synthesis of linear alkylbenzene sulfonates (LAS), which are widely used anionic surfactants in commercial detergents. nih.gov Consequently, LABs are commonly found in municipal wastewaters. nih.gov
Due to their hydrophobic nature, long-chain alkylbenzenes tend to adsorb to particulate matter once released into aquatic environments. This leads to their accumulation in sediments, which act as a significant sink for these compounds. nih.gov Studies have shown that these hydrocarbons can persist and be detected in sediment trap particulates and marine sediments, indicating they can survive transit through an oxygenated water column during sedimentation. nih.gov
Concentrations of total LABs in river and coastal sediments can vary widely depending on the proximity to urban and industrial discharge points. For instance, in the Dongjiang River in South China, total LAB concentrations in sediment samples ranged from 1.5 to 410 ng/g dry weight. nih.gov Similarly, a study of rivers in the east of Mazandaran province reported an average concentration range of 28.56 to 58.91 ng/g dry weight. wwjournal.ir Research in selected locations in Malaysia found LAB concentrations in surface sediments ranging from 7.1 to 255.8 ng/g dry weight, with the highest levels in areas impacted by industrial and domestic effluents. upm.edu.my
The composition of LABs in sediments often shows a predominance of longer-chain homologs (C13 and C14) over shorter-chain ones (C10 and C11). upm.edu.my This distribution can be influenced by both the original formulation of the detergents and the selective degradation of shorter-chain LABs in the environment. upm.edu.my
Table 1: Concentration of Linear Alkylbenzenes (LABs) in Sediments from Various Aquatic Environments
| Location | Concentration Range (ng/g dry weight) | Predominant Homologs |
|---|---|---|
| Dongjiang River, China | 1.5 - 410 | Not Specified |
| Mazandaran Province Rivers, Iran | 28.56 - 58.91 | Not Specified |
| Selected Malaysian Rivers and Coasts | 7.1 - 255.8 | C13 |
The primary pathway for the entry of long-chain alkylbenzenes into the environment is through the discharge of municipal and industrial wastewater. nih.gov As unsulfonated residues from the production of LAS surfactants, LABs are present in detergent formulations and subsequently enter the waste stream. nih.gov
During wastewater treatment, the hydrophobic nature of LABs causes them to partition from the aqueous phase onto sewage solids. This leads to their concentration in sewage sludge. Anaerobic digestion processes used in many treatment plants are not effective at degrading LABs, resulting in their persistence in the final sludge product. This makes sewage sludge a significant reservoir of these compounds. The application of sewage sludge as an agricultural fertilizer can then introduce LABs into terrestrial environments.
Analysis of wastewater and sludge reveals the presence of a complex mixture of LAB isomers and homologs. The composition of these mixtures can provide insights into the level of wastewater treatment. For example, a higher ratio of internal to external isomers (I/E ratio) can suggest that the wastewater has undergone some level of degradation, as external isomers are typically degraded more readily. upm.edu.my
Environmental Transformation and Degradation Pathways
The environmental persistence of long-chain alkylbenzenes is largely determined by their susceptibility to microbial degradation. The rate and extent of this degradation are influenced by the molecular structure of the specific LAB and the prevailing environmental conditions.
Aerobic Degradation:
Under aerobic conditions, the biodegradation of long-chain alkylbenzenes is initiated by an enzymatic attack on the alkyl chain. The most common pathway involves the terminal oxidation of the methyl group at the end of the alkyl chain by a monooxygenase enzyme, forming a primary alcohol. nih.govnih.gov This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. nih.gov The resulting phenylalkanoic acid then undergoes β-oxidation, where the alkyl chain is sequentially shortened by two-carbon units. nih.gov This process continues until the chain is sufficiently short, at which point the benzene (B151609) ring is cleaved, also through oxidative processes. nih.gov
Another, less common, aerobic pathway is subterminal oxidation, where the initial attack occurs at a methylene group adjacent to the terminal methyl group, forming a secondary alcohol.
Anaerobic Degradation:
Anaerobic degradation of long-chain alkylbenzenes is generally much slower than aerobic degradation. The initial activation of the molecule in the absence of oxygen is a critical and often rate-limiting step. For some alkylbenzenes, this can occur via the addition of fumarate to the molecule, a reaction catalyzed by a glycyl radical enzyme. nih.gov For ethylbenzene, an initial dehydrogenation to form 1-phenylethanol has been observed. nih.gov Following these initial activation steps, the degradation pathway is thought to proceed through the central intermediate benzoyl-CoA, which then undergoes ring reduction and cleavage.
Several factors have a significant impact on the rate at which long-chain alkylbenzenes are biodegraded in the environment:
Oxygen Availability: The presence of oxygen is a primary factor, with aerobic degradation rates being significantly higher than anaerobic rates. nih.gov
Molecular Structure: The structure of the LAB molecule itself plays a crucial role.
Alkyl Chain Length: While there can be variations depending on the specific microbial communities, some studies have observed that shorter-chain LABs may be degraded more readily than their longer-chain counterparts.
Isomer Position: The position of the phenyl group on the alkyl chain is a key determinant of biodegradability. Isomers with the phenyl group closer to the end of the alkyl chain (external isomers, e.g., 2-phenylalkanes) are generally degraded more rapidly than isomers where the phenyl group is located more towards the center of the chain (internal isomers). ias.ac.in
Temperature: Biodegradation is a temperature-dependent process. Lower temperatures can significantly inhibit the metabolic activity of degrading microorganisms, leading to slower degradation rates.
Microbial Community: The presence of a microbial community that is adapted to degrading hydrocarbons is essential. In environments with a history of hydrocarbon contamination, microbial populations may exist that are capable of more rapid degradation.
Table 2: Factors Affecting the Biodegradation of Long-Chain Alkylbenzenes
| Factor | Effect on Biodegradation Rate |
|---|---|
| Oxygen | Aerobic conditions significantly enhance degradation rates compared to anaerobic conditions. |
| Alkyl Chain Length | Shorter chains may be degraded more rapidly in some environments. |
| Phenyl Isomer Position | External isomers (e.g., 2-phenyl) are degraded faster than internal isomers. |
| Temperature | Lower temperatures generally lead to slower degradation rates. |
| Microbial Adaptation | Presence of adapted microbial communities increases degradation rates. |
Application as Environmental Tracers and Geochronological Tools
The synthetic origin and specific compositional profiles of long-chain alkylbenzenes make them valuable molecular tracers for anthropogenic waste, particularly domestic and municipal sewage. nih.gov Because they are strongly associated with detergent use, their presence in environmental samples provides a clear indication of contamination from these sources.
The distinct historical shift in the type of alkylbenzenes used in detergent production provides a powerful geochronological tool. Prior to the mid-1960s, tetrapropylene-based alkylbenzenes (TABs), which have highly branched alkyl chains, were widely used. nih.gov Due to their poor biodegradability and resulting environmental persistence, they were replaced by the more readily biodegradable linear alkylbenzenes (LABs). nih.gov
This production history creates a distinct chemical signature in sediment layers. The analysis of the vertical distribution of TABs and LABs in sediment cores allows for the reconstruction of waste depositional histories. The appearance of LABs and the disappearance or significant reduction of TABs in sediment layers can be correlated to the mid-1960s, providing a time marker for dating sediment deposition. Changes in the total concentration and isomeric composition of LABs in different sediment strata can also provide insights into the history of wastewater discharge and treatment levels in a particular area.
Source Identification of Anthropogenic Contamination
Long-chain alkylbenzenes, including compounds like 1,2-Dipentadecylbenzene, are not naturally occurring. Their presence in the environment is almost exclusively a result of human activities. The primary source of these compounds is their use as precursors in the manufacturing of linear alkylbenzene sulfonate (LAS) detergents. researchgate.netnih.govmdpi.com
Industrial processes for producing LAS involve the alkylation of benzene. researchgate.netnih.gov While the goal is to produce sulfonated compounds for detergents, a small fraction of unsulfonated LABs remains as a residue in the final product. These LABs are then introduced into the environment through the discharge of domestic and industrial wastewater. nih.govmdpi.com Consequently, the detection of LABs in environmental samples such as sediments, soils, and water is a reliable indicator of contamination from sewage and industrial effluents. nih.govnih.gov
The composition of LAB mixtures can also provide clues about their origin. For instance, different industrial processes may result in varying distributions of LAB isomers and homologues. Researchers can analyze these compositional profiles in environmental samples to trace pollution back to specific sources. researchgate.net While some long-chain alkyl compounds can be found in fossil fuels, the specific linear alkylbenzenes associated with detergents have a distinct chemical signature that allows them to be differentiated from petrogenic sources. nih.gov
Reconstruction of Waste Depositional Histories
The historical timeline of LAB production and use provides a powerful tool for dating and reconstructing the history of waste deposition in sediment cores. The widespread industrial production of LABs for detergents began around the mid-20th century. nih.gov Prior to the mid-1960s, a different type of alkylbenzene, tetrapropylene-based alkylbenzenes (TABs), which have a branched alkyl chain, were used. nih.gov Due to their poor biodegradability, TABs were replaced by the more environmentally friendly LABs. nih.gov
This distinct shift from TABs to LABs in detergent manufacturing creates a clear chronological marker in sediment layers. By analyzing the vertical distribution of TABs and LABs in a sediment core, scientists can establish a geochronology of waste input. nih.gov The first appearance of LABs in a sediment layer can be dated to the mid-1960s, providing a reference point for dating subsequent layers.
Furthermore, the concentration of LABs in different sediment layers can reflect the intensity of industrial activity and population growth in the surrounding area. For example, studies have shown that the highest concentrations of LABs in sediment cores from industrial coastal areas correspond to periods of intense industrial activity and population increase. nih.gov Conversely, decreases in LAB concentrations have been linked to events such as economic crises that reduce industrial output or the implementation of wastewater treatment facilities. nih.gov This makes LABs invaluable for reconstructing the history of anthropogenic impact on aquatic environments.
The use of radionuclides such as 210Pb and 137Cs in conjunction with LAB profiles allows for a more robust and detailed reconstruction of the chronology of pollution events. nih.goviaea.org
Sorption Behavior and Environmental Mobility
The fate and transport of long-chain alkylbenzenes in the environment are largely governed by their sorption behavior. As hydrophobic compounds, LABs have a tendency to partition from the water column and adsorb onto solid phases like sediments and suspended particulate matter.
Adsorption onto Sediments and Solid Phases
The adsorption of long-chain alkylbenzenes onto sediments is a key process that removes them from the water column and leads to their accumulation in benthic environments. The extent of this adsorption is influenced by several factors, primarily the organic carbon content of the sediment. A higher percentage of organic carbon in the sediment generally leads to a greater capacity for adsorbing hydrophobic compounds like LABs.
The properties of the LAB molecules themselves also play a significant role in their adsorption. Research has indicated that long-chain LABs have a greater tendency to adsorb onto particles and sediments compared to their short-chain counterparts. This is attributed to their higher molecular weight and increased hydrophobicity, which enhances their partitioning into the organic matter of sediments.
The following table illustrates the general relationship between LAB properties and their tendency for adsorption:
| Property | Influence on Adsorption | Rationale |
| Alkyl Chain Length | Longer chains lead to stronger adsorption. | Increased hydrophobicity and surface area for interaction with sediment organic matter. |
| Sediment Organic Carbon Content | Higher organic carbon content increases adsorption. | Provides a larger reservoir of nonpolar material for hydrophobic partitioning. |
| Particle Size of Sediment | Smaller particle sizes (silt and clay) often show higher adsorption. | Smaller particles have a larger surface area to volume ratio and are often associated with higher organic carbon content. |
Influence of Environmental Conditions on Sorption Equilibria
The equilibrium between dissolved LABs in the water and those sorbed to sediments is not static and can be influenced by various environmental conditions. These factors can affect the mobility and bioavailability of these compounds.
Temperature: Temperature can influence the sorption of hydrophobic organic compounds. Generally, an increase in temperature can lead to a decrease in the sorption of some organic pollutants to soil and sediment. This is because sorption is often an exothermic process, and higher temperatures can shift the equilibrium towards the dissolved phase.
Salinity: In estuarine and marine environments, salinity can impact the sorption of organic compounds. The "salting-out" effect can occur, where increased salt concentrations in the water decrease the solubility of hydrophobic compounds, thereby promoting their partitioning onto sediment particles. This suggests that in more saline waters, LABs may be more readily removed from the water column and sequestered in the sediments.
pH: The pH of the water can also play a role, particularly for compounds that can ionize. While LABs themselves are non-ionic, the related linear alkylbenzene sulfonates (LAS) are anionic surfactants, and their sorption is significantly affected by pH. For LABs, the influence of pH is likely to be less direct but could affect the surface charge of sediment particles and the nature of the organic matter, which in turn could influence sorption.
The interplay of these environmental factors determines the ultimate fate and transport of 1,2-Dipentadecylbenzene and other long-chain alkylbenzenes in aquatic systems, influencing their persistence in sediments and their potential for bioaccumulation.
Advanced Analytical Techniques for Characterization of Alkylbenzenes
Chromatographic Methods
Chromatography is the cornerstone for separating 1,2-Dipentadecylbenzene from complex mixtures, such as crude oil fractions or environmental samples. The choice of technique depends on the sample matrix, required resolution, and analytical objective.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Environmental Samples
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of long-chain alkylbenzenes (LCABs) in environmental samples. usgs.govnih.gov Its high sensitivity and selectivity make it ideal for identifying and quantifying these compounds, even at trace levels in complex matrices like marine sediments. usgs.gov The U.S. Geological Survey (USGS) has established standard operating procedures for the determination of LCABs in marine sediment samples using GC-MS, demonstrating its reliability. usgs.gov
In a typical GC-MS analysis, the sample is first subjected to an extraction and fractionation process to isolate the hydrocarbon fraction. usgs.gov This fraction is then injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. For LCABs, a nonpolar column, such as one with a DB-5 fused silica stationary phase (0.25 μm film thickness), is commonly employed. usgs.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. sccwrp.org
The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For alkylbenzenes, characteristic fragment ions are observed at mass-to-charge ratios (m/z) of 91, 92, and 105, which are indicative of the alkylated benzene (B151609) ring structure. usgs.gov Quantitation is performed using these selected ions, which enhances the signal-to-noise ratio. usgs.gov Identification is confirmed by comparing the retention times and mass spectra of the analyte to those of authenticated reference standards. usgs.gov Comprehensive two-dimensional gas chromatography (GC×GC) paired with MS offers even greater resolving power for extremely complex environmental samples. d-nb.info
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Selective Detector (MSD) | usgs.gov |
| Column | 30 m x 0.25 mm (id) DB-5 fused silica capillary, 0.25 μm film thickness | usgs.gov |
| Carrier Gas | Helium, constant flow rate (e.g., 2 mL/min) | sccwrp.org |
| Injection Mode | Splitless | usgs.gov |
| Temperature Program | Initial temp (e.g., 70°C), ramped to a final temp (e.g., 285°C) | usgs.govsccwrp.org |
| MS Ionization | Electron Impact (EI) at 70 eV | sccwrp.org |
| Mass Scan Range | m/z 45-400 | sccwrp.org |
| Quantitation Ions | m/z 91, 92, 105 | usgs.gov |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the analysis of alkylbenzenes. Given the highly nonpolar, hydrocarbon nature of 1,2-Dipentadecylbenzene, normal-phase HPLC is a particularly suitable technique. phenomenex.comnih.gov In normal-phase chromatography, a polar stationary phase (e.g., silica, amino, or cyano-bonded silica) is used in conjunction with a nonpolar mobile phase (e.g., n-hexane or n-heptane). phenomenex.comnih.govualberta.ca Under these conditions, saturated hydrocarbons elute first, followed by aromatic hydrocarbons, with retention increasing with the number of aromatic rings. nih.gov This allows for effective class separation of hydrocarbons. nih.gov
For a complex mixture, HPLC can be used as a fractionation technique to isolate different classes of aromatic hydrocarbons prior to analysis by other methods. nih.gov The retention of 1,2-Dipentadecylbenzene would be governed by the interaction of its aromatic ring with the polar stationary phase.
Coupling HPLC with mass spectrometry (HPLC-MS) for the analysis of very nonpolar compounds like 1,2-Dipentadecylbenzene presents challenges, as such compounds are difficult to ionize using common techniques like electrospray ionization (ESI). However, Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are more suitable for nonpolar compounds. utwente.nl An LC-MS system equipped with an APPI source could provide both separation and mass-based identification. For highly complex matrices like petroleum products, LC-MS can analyze high-boiling components that are not volatile enough for GC-MS. thermofisher.com
| Parameter | Potential Setting/Value | Reference |
|---|---|---|
| Mode | Normal-Phase Liquid Chromatography (NPLC) | nih.gov |
| Stationary Phase | Aminopropyl (NH₂) or Silica (SiO₂) bonded phase | phenomenex.comnih.gov |
| Mobile Phase | n-Heptane or n-Hexane | nih.govmdpi.com |
| Detector | UV Detector (e.g., 254 nm) or Refractive Index (RI) Detector | |
| MS Ionization Source | Atmospheric Pressure Photoionization (APPI) or APCI | utwente.nl |
Supercritical Fluid Chromatography (SFC) for Alkylbenzene Separations
Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. libretexts.org It is particularly well-suited for the analysis of non-polar, high molecular weight, or thermally labile compounds that are difficult to analyze by GC. researchgate.net Using a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase provides low viscosity and high diffusivity, leading to fast and efficient separations. libretexts.orgteledynelabs.com
SFC is widely used in the petroleum industry for hydrocarbon group-type analysis, separating non-aromatics from mono-, di-, and polyaromatic hydrocarbons. researchgate.netscilit.com This makes it an excellent tool for characterizing samples containing 1,2-Dipentadecylbenzene. The separation can be performed on packed columns similar to those used in HPLC. wikipedia.org For non-polar analytes like alkylbenzenes, separations can often be achieved using pure CO₂ as the mobile phase. researchgate.net The technique's ability to separate isomers is also a key advantage, making it valuable for distinguishing 1,2-Dipentadecylbenzene from its 1,3- and 1,4- isomers. researchgate.net The unique properties of SFC also allow for joining columns in-line to increase the effective column length, thereby enhancing the resolution of complex hydrocarbon mixtures. jascoinc.com
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Mobile Phase | Supercritical Carbon Dioxide (CO₂) | teledynelabs.comwikipedia.org |
| Modifier | Methanol or other polar solvent (if needed) | teledynelabs.com |
| Stationary Phase | Packed columns (e.g., silica, bonded phases) | scilit.comwikipedia.org |
| Temperature | Above critical temperature of CO₂ (31°C) | libretexts.org |
| Pressure | Above critical pressure of CO₂ (72.8 atm) | libretexts.org |
| Detector | Flame Ionization Detector (FID), UV, MS | scilit.com |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation of 1,2-Dipentadecylbenzene, providing detailed information about its molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including 1,2-Dipentadecylbenzene. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 1,2-Dipentadecylbenzene is expected to show distinct signals for the aromatic protons and the protons of the two pentadecyl chains. The aromatic protons are significantly deshielded due to the magnetic anisotropy of the aromatic ring current, causing them to resonate in the δ 6.5-8.0 ppm region. wikipedia.orglibretexts.org For an ortho-disubstituted benzene ring, the four aromatic protons would exhibit a complex, non-first-order splitting pattern (an AA'BB' or similar system) due to their proximity and coupling to one another. researchgate.net
The protons on the pentadecyl chains would appear in the upfield region of the spectrum. The benzylic protons (the -CH₂- group directly attached to the benzene ring) would be deshielded relative to other alkyl protons and are expected to appear around δ 2.5-2.8 ppm as a triplet. The numerous methylene (-CH₂-) groups of the long alkyl chains would produce a large, complex multiplet around δ 1.2-1.6 ppm, while the terminal methyl (-CH₃) protons would appear as a triplet around δ 0.9 ppm.
In the ¹³C NMR spectrum, the aromatic carbons typically resonate between δ 110-160 ppm. jove.com For an ortho-disubstituted benzene with two identical alkyl groups, symmetry would result in four distinct signals for the six aromatic carbons: two for the substituted (quaternary) carbons and two for the proton-bearing (CH) carbons. researchgate.net The carbons of the alkyl chains would appear in the upfield region (δ 10-40 ppm).
| Nucleus | Proton/Carbon Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Reference |
|---|---|---|---|---|
| ¹H NMR | Aromatic (Ar-H) | ~7.0 - 7.3 | Multiplet (AA'BB' system) | wikipedia.orgjove.com |
| Benzylic (-CH₂-Ar) | ~2.5 - 2.8 | Triplet | jove.com | |
| Alkyl Chain (-CH₂-)n | ~1.2 - 1.6 | Multiplet | jove.com | |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet | jove.com | |
| ¹³C NMR | Aromatic Substituted (Ar-C) | ~140 - 145 | Singlet | libretexts.orgjove.com |
| Aromatic Unsubstituted (Ar-CH) | ~125 - 130 | Doublet | libretexts.orgjove.com | |
| Alkyl Chain (-CH₂-, -CH₃) | ~14 - 35 | Multiple signals | jove.com |
Advanced Spectrophotometric Approaches
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the aromatic ring of 1,2-Dipentadecylbenzene. The benzene ring exhibits characteristic absorptions in the UV region due to π → π* transitions. quimicaorganica.org For benzene itself, these appear as a primary band around 204 nm and a weaker, vibrationally structured secondary band around 256 nm. quimicaorganica.org
The addition of alkyl substituents to the benzene ring causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). For 1,2-diethylbenzene, a compound structurally related to 1,2-Dipentadecylbenzene but with much shorter alkyl chains, characteristic absorption bands are observed in the 220 to 300 nm region. nist.gov The spectrum of 1,2-Dipentadecylbenzene is expected to be similar, with a secondary band likely appearing around 260-270 nm. While UV-Vis spectroscopy is not sufficient for unambiguous identification on its own, it is a valuable tool when used as a detector for HPLC, providing selectivity for aromatic compounds. nih.govrsc.org It can also be used in combination with extraction techniques for the quantitative determination of aromatic hydrocarbons in environmental samples. rsc.orgresearchgate.net
| Compound Type | Absorption Band | Approximate λmax (nm) | Reference |
|---|---|---|---|
| Benzene | Primary (p-band) | ~204 | quimicaorganica.org |
| Benzene | Secondary (β-band) | ~256 | quimicaorganica.org |
| Alkylbenzene | Secondary (β-band) | ~261 (for Toluene) | |
| 1,2-Dialkylbenzene | Secondary (β-band) | ~263 (for o-Xylene) | nist.gov |
| 1,2-Dipentadecylbenzene (Predicted) | Secondary (β-band) | ~260 - 270 | nist.gov |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the detailed analysis of complex mixtures containing alkylbenzenes like 1,2-Dipentadecylbenzene. The coupling of these techniques provides a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including long-chain alkylbenzenes. In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of fragmented ions. For long-chain alkylbenzenes, GC-MS is effective in identifying individual isomers and quantifying their abundance, even in complex environmental or industrial samples. usgs.gov The primary challenge with long-chain alkylbenzenes is their potential for partial coelution, which can be mitigated by using high-resolution capillary columns and selected ion monitoring (SIM) on the mass spectrometer. usgs.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. While long-chain alkylbenzenes can be analyzed by GC-MS, LC-MS offers an alternative for complex matrices where derivatization might be undesirable. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of specific alkylbenzenes.
The table below summarizes key hyphenated techniques used in the analysis of alkylbenzenes.
| Technique | Separation Principle | Detection Principle | Applications for Alkylbenzenes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and column interaction | Mass-to-charge ratio of ions | Identification and quantification of volatile and semi-volatile alkylbenzenes in environmental and industrial samples. usgs.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning between mobile and stationary phases | Mass-to-charge ratio of ions | Analysis of less volatile alkylbenzenes and complex mixtures without derivatization. |
| Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) | Partitioning between mobile and stationary phases | Nuclear magnetic resonance of atomic nuclei | Structural elucidation of unknown alkylbenzenes and isomers. |
In-Situ and On-Line Monitoring Methodologies
In-situ and on-line monitoring techniques are crucial for real-time analysis of chemical processes and environmental systems, providing immediate feedback without the need for sample collection and transport to a laboratory. omniprocess.semt.com These methods are increasingly important for process control and environmental monitoring of aromatic hydrocarbons.
Spectroscopic techniques form the basis of many in-situ monitoring methodologies. For instance, UV-Visible spectroscopy can be used for the continuous monitoring of aromatic hydrocarbons in process streams. goliah.info The characteristic absorbance of the benzene ring allows for quantitative measurements. Fiber-optic probes can be integrated directly into reaction vessels or pipelines, enabling real-time data acquisition.
Immunosensing techniques are emerging as a promising approach for the in-situ detection of polycyclic aromatic hydrocarbons (PAHs) and could be adapted for other alkylbenzenes. nih.govresearchgate.net These methods utilize the specific binding of antibodies to target analytes to produce a measurable signal, offering high sensitivity and portability for field-based monitoring. nih.govresearchgate.net
The following table outlines some in-situ and on-line monitoring methodologies applicable to aromatic hydrocarbons.
| Methodology | Principle | Advantages | Potential Applications for Alkylbenzenes |
| In-situ Spectroscopy (UV-Vis, IR) | Absorption of electromagnetic radiation by the molecule. | Real-time data, non-destructive, no sample preparation. omniprocess.semt.com | On-line monitoring of alkylbenzene concentrations in industrial process streams and wastewater. goliah.info |
| Electrochemical Sensors | Measurement of an electrical response to a chemical reaction. | High sensitivity, portability, low cost. | Detection of specific aromatic hydrocarbons in air and water. |
| Immunosensors | Specific binding of an antibody to a target analyte. | High specificity and sensitivity, potential for portability. nih.govresearchgate.net | Environmental monitoring of trace levels of alkylbenzenes in water sources. nih.gov |
While specific data for 1,2-Dipentadecylbenzene is scarce due to its rarity, the analytical principles and techniques described for long-chain alkylbenzenes are directly applicable to its characterization. Further research into the synthesis and properties of 1,2-Dipentadecylbenzene would enable more targeted development of analytical methodologies.
Advanced Applications of Long Chain Alkylbenzenes in Materials Science Research
Development of Specialized Polymeric Materials
Long-chain alkylbenzenes, such as 1,2-dipentadecylbenzene, serve as critical structural motifs in the development of specialized polymeric materials. The incorporation of long alkyl side chains onto a polymer backbone can profoundly influence the material's physical and mechanical properties. Research has shown that these side chains can enhance mechanical robustness and even introduce self-healing capabilities in certain polymers. nih.gov For example, the presence of long n-alkyl tails in a polyacrylate system was found to significantly increase the polymer's glass transition temperature (Tg) and decomposition temperature, leading to a more robust material at elevated temperatures. nih.gov
The physical properties of polymers are intrinsically linked to their molecular architecture, including chain length, the nature of side groups, branching, and cross-linking. uky.edu Long, unbranched alkyl chains, like the pentadecyl groups in 1,2-dipentadecylbenzene, can promote closer packing of polymer chains. This can lead to regions of higher crystallinity within the polymer, which generally translates to increased density, toughness, and tensile strength. uky.educhemrxiv.org
Furthermore, the introduction of long alkyl chains can be a strategy for creating superhydrophobic porous organic polymers. Through in-situ polymerization, these alkyl chains can form a "brush-like" structure on the interior surfaces of the polymer, creating a nonpolar layer that dramatically repels water. digitellinc.comacs.org This principle could be applied by utilizing dialkylbenzene monomers to create materials with exceptional oil-water separation performance. digitellinc.comacs.org
The synthesis of polymers incorporating alkylbenzene moieties can be achieved through methods like Friedel-Crafts polycondensation reactions. acs.org This approach allows for the creation of high-molecular-weight linear polymers, where the alkylbenzene unit can be a fundamental part of the polymer backbone, influencing its thermal, mechanical, and solvent resistance properties. acs.org
Table 1: Influence of Long Alkyl Side Chains on Polymer Properties
| Property | Effect of Long Alkyl Side Chains | Scientific Rationale |
|---|---|---|
| Mechanical Strength | Generally Increased | Enhanced intermolecular forces and potential for closer chain packing and crystallinity. uky.edu |
| Thermal Stability | Increased Tg and Decomposition Temp. | Reduced chain mobility and stronger van der Waals forces between the long side chains. nih.gov |
| Gas Permeability | Can be tailored | The flexibility and packing of side chains can alter the free volume within the polymer matrix. |
| Solubility | Modified | Long hydrocarbon chains increase solubility in nonpolar organic solvents. chemrxiv.org |
| Surface Properties | Can induce hydrophobicity | Low surface energy of alkyl groups leads to water-repellent surfaces. digitellinc.comacs.org |
Role in Advanced Functional Materials and Nanomaterials
Long-chain alkylbenzenes are pivotal precursors in the synthesis of advanced functional materials, most notably surfactants and liquid crystals. Their amphiphilic nature, combining a hydrophilic aromatic head with long hydrophobic alkyl tails, allows for self-assembly into ordered nanostructures.
The primary industrial application of linear alkylbenzenes (LABs) is in the production of linear alkylbenzene sulfonates (LAS), which are the most common anionic surfactants used in detergents. acs.org The sulfonation of the benzene (B151609) ring transforms the hydrophobic alkylbenzene into an amphiphilic molecule capable of forming micelles in water, which is the basis of its cleaning action. Molecules like 1,2-dipentadecylbenzene, with two long alkyl chains, could potentially be functionalized to create specialized surfactants with unique packing parameters and emulsifying properties.
Furthermore, certain benzene derivatives containing alkyl chains are known to be essential components in liquid crystal compositions. nih.gov These molecules can exhibit mesomorphic phases, where they possess a degree of molecular order between that of a crystalline solid and an isotropic liquid. The length and position of the alkyl chains are critical in determining the temperature range and type of the liquid crystal phase (e.g., nematic, smectic). nih.govuky.edu The sulfonated derivatives of long-chain alkylbenzenes can also form lyotropic liquid crystals in water, where the phase behavior is dependent on concentration and temperature. chemrxiv.org
Applications in Advanced Organic Electronics and Photonics (Potential)
While not yet commercialized for this purpose, the molecular structure of 1,2-dipentadecylbenzene presents significant potential for applications in organic electronics and photonics. The performance of organic semiconductors is highly dependent on the molecular packing in the solid state, which governs charge transport. Long alkyl side chains attached to conjugated cores are a critical tool for controlling this packing. nih.govacs.org
The key roles of long alkyl chains in organic semiconductors include:
Solubility: They render the typically rigid and insoluble conjugated cores soluble in organic solvents, which is essential for solution-based processing and the fabrication of large-area, low-cost electronic devices. sciencedaily.com
Molecular Packing: The length and branching of the alkyl chains directly influence the intermolecular distance and π-π stacking of the aromatic cores. This can affect the charge carrier mobility of the material. For instance, in some systems, increasing the alkyl chain length leads to higher mobility due to enhanced π-π interactions, while in others, it can decrease mobility by disrupting the stacking. nih.govacs.org
Film Morphology: Alkyl chains play a crucial role in the thin-film morphology of organic semiconductors, affecting crystallinity, domain size, and orientation, all of which are vital for device performance. researchgate.net
Theoretical and experimental studies on various organic semiconductors have demonstrated a clear relationship between alkyl chain length and charge transport properties. nih.govacs.orgresearchgate.net For example, in certain benzothieno-benzothiophene (BTBT) derivatives, longer alkyl chains lead to increased charge mobility. acs.org The two long, flexible pentadecyl chains in 1,2-dipentadecylbenzene could, in principle, be attached to a suitable conjugated core to create a novel organic semiconductor. The ortho-substitution pattern might lead to unique packing arrangements compared to more common para-substituted analogues.
The benzene ring itself can be a precursor for conducting polymers like poly(p-phenylene) through oxidative polymerization. chemrxiv.org While the saturated alkyl chains of 1,2-dipentadecylbenzene would not participate directly in the conjugation, their presence would render the resulting polymer soluble and influence its solid-state morphology. This suggests a potential pathway to creating processable conductive polymers whose electronic properties are modulated by the self-assembly characteristics imparted by the long alkyl chains.
Table 2: Potential Roles of 1,2-Dipentadecylbenzene-like Structures in Organic Electronics
| Parameter | Potential Influence of Dipentadecyl Groups |
|---|---|
| Processability | High solubility in organic solvents for printing or spin-coating. |
| Charge Mobility | Modulation of π-π stacking distance and molecular ordering. nih.govacs.org |
| Film Morphology | Control over crystallinity and domain boundaries in thin films. researchgate.net |
| Stability | Long alkyl chains can provide a protective, inert shell around a conjugated core. |
Artificial Intelligence and Machine Learning in Materials Discovery and Design
The discovery and design of new materials with tailored properties is a complex and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process, particularly for organic molecules and polymers. digitellinc.commedium.com Compounds like 1,2-dipentadecylbenzene fall within the chemical space that can be explored and optimized using these computational techniques.
Machine learning models are being developed to establish quantitative structure-property relationships (QSPR). nih.govacs.orgacs.org These models can predict the physicochemical and electronic properties of molecules, such as polycyclic aromatic hydrocarbons (PAHs), based on their structural features. nih.govacs.orgacs.org For a molecule like 1,2-dipentadecylbenzene, ML algorithms could predict properties such as its boiling point, density, and, more importantly, its potential performance as a component in a functional material, based on descriptors derived from its molecular structure.
Key applications of AI/ML in the context of long-chain alkylbenzenes include:
Property Prediction: AI models can be trained on large datasets of existing materials to predict the properties of novel, unsynthesized molecules. medium.comtechexplorist.com For instance, an ML model could screen a virtual library of alkylbenzene derivatives to identify candidates with optimal properties for use as organic semiconductors or as components in specialized polymers.
Inverse Design: Generative AI models can work in reverse, designing new molecular structures that are predicted to have a desired set of properties. cornell.edu An engineer could specify a target charge mobility and solubility, and the AI could propose novel alkylated aromatic structures, potentially including isomers of dipentadecylbenzene attached to different cores, that are likely to meet these criteria.
Accelerated Discovery Cycles: By prioritizing the most promising candidate molecules for synthesis, AI significantly reduces the time and cost associated with traditional trial-and-error experimentation. networkscience.ai This data-driven approach allows researchers to navigate the vast chemical space of possible materials more efficiently. digitellinc.com
The development of novel molecular representations and descriptors is crucial for the success of these ML models. For aromatic systems, these can include features that capture the size of the π-system, the number and length of alkyl chains, and their substitution pattern. researchgate.net By applying these advanced computational tools, the potential of molecules like 1,2-dipentadecylbenzene in advanced materials can be systematically explored and unlocked, paving the way for the rational design of the next generation of functional materials. uky.edu
Structure Property Relationships of 1,2 Dipentadecylbenzene and Analogs
Influence of Alkyl Chain Length on Chemical Behavior
The length of the n-alkyl chains in 1,2-dialkylbenzenes significantly influences their physicochemical properties and, consequently, their chemical behavior. As the alkyl chain length increases, a number of trends are generally observed.
Longer alkyl chains lead to an increase in the molecule's non-polarity, which in turn affects properties such as solubility and partitioning behavior. For instance, in a series of symmetric 4-alkylphenyl derivatives of uu.nlbenzothieno[3,2-b]benzothiophene, increasing the alkyl chain length influenced thermal stability, absorption spectra in thin films, and solubility. rsc.org Similarly, for alkyltriethylammonium-based ionic liquids, a longer alkyl chain was found to reduce the number of dynamically correlated molecules at the glass transition temperature. nih.gov The interaction energy between cations and anions in 1-alkyl-3-methylimidazolium iodide ionic liquids was also observed to decrease with increasing alkyl chain length. rsc.org
The charge-carrier mobility in some organic semiconductors has been shown to be optimized at specific alkyl chain lengths. rsc.orgresearchgate.net For example, in a study of asymmetric alkylated anthracene-based molecules, a moderate side chain length was found to be optimal for promoting self-organization and achieving higher field-effect mobility compared to shorter or longer alkyl side chains. researchgate.net
Interactive Table: Estimated Physicochemical Properties of a Homologous Series of 1,2-di-n-Alkylbenzenes. Please note that the following data are estimated based on general trends observed for long-chain alkylbenzenes and may not represent experimentally verified values for these specific compounds.
| Compound Name | Number of Carbons in each Alkyl Chain | Molecular Weight ( g/mol ) | Boiling Point (°C) (estimated) | Melting Point (°C) (estimated) | LogP (estimated) |
| 1,2-Didecylbenzene | 10 | 358.66 | > 400 | < 25 | ~12 |
| 1,2-Didodecylbenzene | 12 | 414.77 | > 450 | ~30 | ~14 |
| 1,2-Dipentadecylbenzene | 15 | 498.95 | > 500 | ~40 | ~17 |
| 1,2-Dioctadecylbenzene | 18 | 583.12 | > 550 | ~50 | ~20 |
| 1,2-Dieicosylbenzene | 20 | 639.23 | > 600 | ~60 | ~22 |
Impact of Ortho-Substitution Pattern on Molecular Properties
The ortho-substitution pattern of the two pentadecyl chains in 1,2-dipentadecylbenzene imposes significant steric hindrance around the benzene (B151609) ring. This steric crowding influences the molecule's conformation and its interactions with other molecules. The bulky alkyl groups restrict the rotation of the C-C bonds connecting them to the benzene ring, leading to a more rigid molecular structure compared to its meta- and para-isomers.
This steric hindrance can affect the reactivity of the benzene ring in chemical reactions. Electrophilic aromatic substitution reactions, for example, would be significantly hindered at the remaining positions on the benzene ring due to the steric bulk of the two adjacent pentadecyl groups.
The ortho-arrangement of long alkyl chains can also influence the packing of these molecules in the solid state and in thin films. An "odd-even" effect has been observed for the molecular tilt angle in monolayers of 5,5′bis(4-alkylphenyl)-2,2′-bithiophenes, where the angle changes depending on whether the alkyl chain has an odd or even number of carbon atoms. harvard.edu This demonstrates that subtle changes in molecular structure can have a significant impact on molecular packing. harvard.edu
Correlations between Molecular Structure and Environmental Fate Processes (e.g., Sorption, Degradation)
The environmental fate of 1,2-dipentadecylbenzene is largely governed by its molecular structure, particularly its high hydrophobicity resulting from the long alkyl chains. This structure influences key environmental processes such as sorption to soil and sediment, and biodegradation.
Sorption:
Long-chain alkylbenzenes, due to their low water solubility and high lipophilicity, tend to adsorb strongly to organic matter in soil and sediment. nih.gov The sorption of linear alkylbenzene sulfonate (LAS) congeners to marine sediment has been shown to increase with longer alkyl chain lengths. uu.nluu.nl This strong sorption reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility and bioavailability. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. For highly hydrophobic compounds like 1,2-dipentadecylbenzene, the Koc value is expected to be very high.
Degradation:
The biodegradation of long-chain alkyl compounds is a significant process in their environmental removal. nih.gov The degradation of these compounds often proceeds via the oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation. While long alkyl chains contribute to the persistence of these compounds, they can also be susceptible to microbial degradation.
The rate of biodegradation can be influenced by the length of the alkyl chain. For some ionic liquids, resistance to degradation was found to be weaker for those with shorter alkyl chains. nih.gov However, it is important to note that environmental factors such as the presence of acclimated microbial populations and oxygen availability play a crucial role in the rate and extent of biodegradation. juniperpublishers.comepa.gov Default half-life values for biodegradable substances in environmental fate modeling are often set conservatively. ecetoc.org For instance, the default half-life in freshwater for readily biodegradable chemicals is often set at 15 days, though actual half-lives can be much shorter. ecetoc.org
Interactive Table: Estimated Environmental Fate Parameters for a Homologous Series of 1,2-di-n-Alkylbenzenes. Please note that the following data are estimated based on general trends observed for long-chain alkylbenzenes and are intended for illustrative purposes. Actual values can vary significantly depending on environmental conditions.
| Compound Name | Number of Carbons in each Alkyl Chain | LogP (estimated) | LogKoc (estimated) | Predicted Biodegradation Half-life in Soil (days) |
| 1,2-Didecylbenzene | 10 | ~12 | ~6.0 | 60 - 180 |
| 1,2-Didodecylbenzene | 12 | ~14 | ~7.0 | 90 - 270 |
| 1,2-Dipentadecylbenzene | 15 | ~17 | ~8.5 | 120 - 365 |
| 1,2-Dioctadecylbenzene | 18 | ~20 | ~10.0 | 180 - 540 |
| 1,2-Dieicosylbenzene | 20 | ~22 | ~11.0 | > 365 |
Emerging Research Directions and Future Outlook
Development of Novel Sustainable Synthesis Routes
The traditional synthesis of long-chain alkylbenzenes often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and produce significant waste. etsu.eduresearchgate.net The future of 1,2-dipentadecylbenzene synthesis is geared towards greener and more sustainable methodologies.
One promising avenue is the use of solid acid catalysts, such as zeolites and modified clays. researchgate.netresearchgate.netgoogle.com These materials offer the advantages of being reusable, non-corrosive, and capable of being tailored for specific reactions. researchgate.netgoogle.com Research is focused on developing catalysts that can operate under milder conditions and with higher selectivity, minimizing the formation of unwanted isomers and byproducts. researchgate.net The use of immobilized catalysts, such as phosphotungstic acid on a silica gel matrix, has shown high activity in the liquid-phase alkylation of benzene (B151609) with long-chain alkenes, offering a pathway to reduce toxic waste. etsu.edu
Another area of development is the exploration of biocatalytic routes. While still in its nascent stages for this class of compounds, enzymatic catalysis could offer unparalleled selectivity and environmental compatibility. The direct synthesis of functionalized oligomers from ethylene using novel nickel(II) complexes also points towards innovative one-pot synthesis strategies that could be adapted for producing long-chain alkylbenzenes with specific functionalities. nih.gov
Future research will likely focus on a holistic approach to sustainability, considering not only the reaction itself but also the lifecycle of the catalyst and the use of renewable feedstocks. The upcycling of polyethylene into long-chain alkylaromatics using tandem hydrogenolysis/aromatization is a testament to this trend, potentially providing a sustainable source of precursors for compounds like 1,2-dipentadecylbenzene. kinampark.comresearchgate.net
Advanced Catalytic Systems for Specific Isomer Production
The precise control of isomer distribution is a significant challenge in the synthesis of dialkylbenzenes. For 1,2-dipentadecylbenzene, achieving high selectivity for the ortho-isomer over the meta- and para-isomers is crucial for applications where isomer purity is paramount.
Shape-selective zeolite catalysts are at the forefront of this research. researchgate.netumass.edu The pore structure of zeolites can be engineered to favor the formation of specific isomers by sterically hindering the formation of others. umass.eduuni-muenchen.de For instance, mordenite has demonstrated higher selectivity for the 2-phenyl isomer in the alkylation of benzene with long-chain alkenes compared to Y-zeolite. researchgate.net Future work will involve the design and synthesis of novel zeolite frameworks with pore dimensions and active site distributions optimized for the production of 1,2-dialkylbenzenes.
Table 1: Illustrative Example of Catalyst Selectivity in Long-Chain Alkylbenzene Synthesis
| Catalyst | Alkene Conversion (%) | Selectivity for 2-Phenyl Isomer (%) |
| Y-Zeolite | ~100 | 20-22 |
| Mordenite | 65-70 | 60-65 |
Note: This table is an illustrative example based on data for the alkylation of benzene with C12-C18 1-alkenes and is intended to demonstrate the concept of shape selectivity. researchgate.net Actual results for the synthesis of 1,2-dipentadecylbenzene may vary.
Furthermore, the development of homogeneous catalysts with tailored ligand architectures offers another route to controlling isomer selectivity. While less common for bulk chemical production, these systems can provide fundamental insights into the reaction mechanism and guide the design of next-generation heterogeneous catalysts.
Integration of Computational and Experimental Methods for Predictive Research
The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. nih.govnih.gov For a molecule like 1,2-dipentadecylbenzene, where experimental data may be scarce, computational methods can provide valuable predictive insights.
Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms, predict the stability of intermediates, and understand the factors controlling regioselectivity in catalytic alkylation reactions. nih.govresearchgate.net This knowledge can accelerate the discovery of new and improved catalytic systems by allowing for the in-silico screening of potential candidates before committing to laboratory synthesis and testing.
Molecular dynamics simulations, such as Dissipative Particle Dynamics (DPD), can be used to model the behavior of long-chain alkylaromatic hydrocarbons. acs.orgnih.gov These models can predict physical properties like density and phase behavior, which are crucial for potential applications. acs.orgnih.gov For instance, computational studies can help in understanding how the long alkyl chains of 1,2-dipentadecylbenzene might influence its self-assembly and interaction with other molecules.
Table 2: Illustrative Example of a Computational Study on Alkylbenzene Properties
| Property | Computational Method | Predicted Outcome for Long-Chain Alkylbenzenes |
| Reaction Energetics | DFT | Identification of lowest energy pathways for specific isomer formation. |
| Phase Behavior | DPD | Prediction of liquid vs. waxy solid state at ambient conditions. acs.orgnih.gov |
| Thermochemistry | CBS-QB3 | Accurate thermodynamic parameters for modeling pyrolysis. acs.org |
Note: This table provides illustrative examples of how computational methods are applied to the study of alkylaromatic hydrocarbons.
The future of research in this area will see a tighter integration of these computational tools with high-throughput experimental setups, creating a rapid design-build-test-learn cycle for the development of new synthesis methods and materials.
Exploration of Novel Materials Applications
While long-chain alkylbenzenes are traditionally used as precursors for surfactants and detergents, the unique structure of 1,2-dipentadecylbenzene, with its two long, flexible alkyl chains in close proximity on a rigid aromatic core, suggests potential for novel materials applications. researchgate.netnih.gov
One area of interest is in the field of liquid crystals. uptti.ac.inmdpi.comeprajournals.com The rod-like or disc-like shape of molecules is often a prerequisite for liquid crystalline behavior. uptti.ac.in The specific geometry of 1,2-dipentadecylbenzene could lead to interesting mesophase properties. Research in this area would involve synthesizing high-purity 1,2-dipentadecylbenzene and studying its phase behavior as a function of temperature. The introduction of photosensitive groups, such as azobenzene, into similar molecular structures has been shown to create materials with applications in optical switches and data storage. mdpi.comnih.gov
The long alkyl chains also suggest potential applications as high-performance lubricants or as additives to modify the viscosity and flow properties of complex fluids. Furthermore, these molecules could serve as building blocks for novel polymers and resins, where the long alkyl chains could impart properties such as hydrophobicity, flexibility, and processability. wikipedia.org For example, aromatic polyamides containing flexible side chains have been explored for their film-forming capabilities and thermal resistance. wikipedia.org
Future research will undoubtedly uncover new and unexpected applications for 1,2-dipentadecylbenzene and other long-chain dialkylbenzenes as our ability to control their synthesis and understand their structure-property relationships continues to advance.
Q & A
Basic: What are the recommended safety protocols for handling 1,2-Dipentadecylbenzene in laboratory settings?
Answer:
When handling 1,2-Dipentadecylbenzene, researchers must adhere to strict safety protocols:
- Engineering Controls : Use fume hoods or local exhaust ventilation to maintain airborne concentrations below exposure limits .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and laundered separately .
- Decontamination : Install emergency showers and eye wash stations. Wash exposed skin thoroughly at the end of shifts and avoid taking contaminated clothing home .
- Training : Ensure all personnel receive hazard communication training and understand material safety data sheets (SDS) .
Basic: What are the standard methods for synthesizing 1,2-Dipentadecylbenzene?
Answer:
Synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution:
- Friedel-Crafts Alkylation : React benzene derivatives with pentadecyl halides using Lewis acid catalysts (e.g., AlCl₃). Monitor reaction temperature (60–80°C) to avoid side products .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate pure product .
- Validation : Confirm purity via melting point analysis and HPLC (>98% purity threshold) .
Basic: Which spectroscopic techniques are most effective for characterizing 1,2-Dipentadecylbenzene?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ solvent) to confirm alkyl chain integration and aromatic substitution patterns .
- FT-IR : Identify C-H stretching (2850–2960 cm⁻¹ for alkyl chains) and aromatic C=C (1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 532.5) .
Advanced: How can researchers optimize the synthetic yield of 1,2-Dipentadecylbenzene under varying reaction conditions?
Answer:
Optimization requires systematic parameter screening:
- Design of Experiments (DOE) : Use factorial designs to test variables like catalyst loading (10–20 mol%), temperature (50–100°C), and solvent polarity (toluene vs. DCM) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Post-Hoc Analysis : Apply ANOVA to determine statistically significant factors affecting yield .
Advanced: How should contradictory data in thermal stability studies of 1,2-Dipentadecylbenzene be analyzed?
Answer:
Address contradictions through:
- Method Validation : Compare DSC/TGA protocols (e.g., heating rates, sample mass) across studies. Discrepancies in decomposition temperatures may arise from oxygen exposure or impurities .
- Replication : Repeat experiments under controlled conditions (inert atmosphere, ultra-pure samples) .
- Meta-Analysis : Critically evaluate literature to identify consensus thresholds (e.g., thermal stability <200°C) .
Advanced: What methodologies are appropriate for investigating the structure-property relationships of 1,2-Dipentadecylbenzene derivatives?
Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic properties and alkyl chain packing efficiency .
- X-Ray Crystallography : Resolve crystal structures to correlate alkyl chain conformation with melting points .
- Comparative Synthesis : Synthesize analogs with varying alkyl chain lengths (C10–C20) and measure properties like logP (octanol-water partitioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
